molecular formula C18H25NO3 B5168811 N-benzyl-2-(2-oxo-5-pentyloxolan-3-yl)acetamide

N-benzyl-2-(2-oxo-5-pentyloxolan-3-yl)acetamide

Cat. No.: B5168811
M. Wt: 303.4 g/mol
InChI Key: NKNQEUBCTCVFSG-UHFFFAOYSA-N
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Description

N-benzyl-2-(2-oxo-5-pentyloxolan-3-yl)acetamide is a chemical compound with a complex structure that includes a benzyl group, an oxolan ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(2-oxo-5-pentyloxolan-3-yl)acetamide can be achieved through several methods. One common approach involves the reaction of benzylamine with an appropriate oxolan derivative under controlled conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would likely include steps such as purification and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(2-oxo-5-pentyloxolan-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

N-benzyl-2-(2-oxo-5-pentyloxolan-3-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-2-(2-oxo-5-pentyloxolan-3-yl)acetamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-benzyl-2-(2-oxo-5-pentyloxolan-3-yl)acetamide include other benzyl derivatives and oxolan-containing compounds. Examples include:

  • N-benzyl-2-(2-oxo-5-pentyltetrahydro-3-furanyl)acetamide
  • N-benzyl-2-(2-oxo-benzothiazol-3-yl)acetamide

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzyl group, an oxolan ring, and an acetamide group makes it a versatile compound with diverse applications.

Properties

IUPAC Name

N-benzyl-2-(2-oxo-5-pentyloxolan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c1-2-3-5-10-16-11-15(18(21)22-16)12-17(20)19-13-14-8-6-4-7-9-14/h4,6-9,15-16H,2-3,5,10-13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNQEUBCTCVFSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CC(C(=O)O1)CC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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